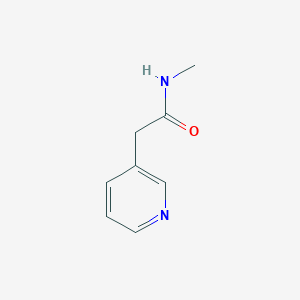

N-Methyl-2-(pyridin-3-yl)acetamide

Overview

Description

N-Methyl-2-(pyridin-3-yl)acetamide (CAS: 106271-65-2) is an acetamide derivative featuring a methyl group and a pyridin-3-yl moiety. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol . Structurally, it consists of a pyridine ring substituted at the 3-position, linked via a methylene bridge to an acetamide group. This compound is utilized as a protein degrader building block in medicinal chemistry, highlighting its role in drug discovery . It is stored at room temperature under dry conditions, with precautions for handling due to moderate hazards (H302, H315, H319, H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-pyridin-3-ylacetamide typically involves the reaction of 2-pyridinecarboxylic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of N-Methyl-2-pyridin-3-ylacetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-pyridin-3-ylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-Methyl-2-pyridin-3-ylacetamide N-oxide.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-Methyl-2-pyridin-3-ylacetamide N-oxide.

Reduction: N-Methyl-2-pyridin-3-ylamine.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

N-Methyl-2-(pyridin-3-yl)acetamide serves as a vital building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions yield significant derivatives that can be utilized in further synthetic pathways.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide (H2O2), TBHP | N-Oxides |

| Reduction | Sodium borohydride (NaBH4) | Amine derivatives |

| Substitution | Alkyl halides, aryl boronic acids | Substituted amides |

Biology

In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its role as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cannabinoid receptors CB1 and CB2 for chronic pain management, highlights its importance in medicinal chemistry .

Medicine

The compound has been explored for its potential in developing anti-inflammatory drugs. For instance, related compounds have shown efficacy in inhibiting p38 MAPK and phosphodiesterase 4 (PDE4), which are critical targets in treating inflammatory diseases . Preclinical studies have demonstrated that these compounds can effectively suppress tumor necrosis factor alpha (TNFα) release, indicating their therapeutic potential against conditions like rheumatoid arthritis and other inflammatory disorders .

Case Study 1: Anti-Glioblastoma Activity

A study focused on pyridine variants of benzoyl-phenoxy-acetamide revealed that modifications to the structure of this compound could enhance its cytotoxicity against glioblastoma cells. The research involved computational modeling to predict the blood-brain barrier (BBB) penetration capabilities of these derivatives. The findings suggested that specific structural changes could improve solubility and reduce cardiotoxicity while maintaining efficacy against aggressive brain tumors .

Case Study 2: Inhibition of Inflammatory Pathways

Another study investigated the dual inhibition of p38 MAPK and PDE4 using derivatives of this compound. The results indicated that these compounds not only reduced TNFα levels but also demonstrated favorable pharmacokinetic profiles in animal models. This research supports the potential use of these derivatives as therapeutic agents for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-Methyl-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Methyl-2-(pyridin-3-yl)acetamide with structurally related pyridine-containing acetamides and derivatives, focusing on physicochemical properties, synthetic pathways, and biological activities.

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Pyridine Acetamides

Key Observations :

- Substituent Effects: The presence of electron-withdrawing groups (e.g., cyano in 5RGZ) enhances binding affinity to viral proteases, as seen in SARS-CoV-2 studies . In contrast, the methyl group in the target compound may improve metabolic stability but lacks strong electrostatic interactions critical for protease inhibition.

SARS-CoV-2 Main Protease Inhibition

Pyridine-acetamide derivatives like 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) exhibit strong binding to SARS-CoV-2 main protease (binding affinity <−22 kcal/mol). The pyridine ring interacts with HIS163, while the linker forms hydrogen bonds with ASN142 and GLN189 . The target compound lacks the cyanophenyl group, which is critical for these interactions, suggesting lower antiviral activity.

Cardiac Tissue Protection

VU0455655 (2-((3-bromonaphthalen-2-yl)oxy)-N-(pyridin-3-yl)acetamide) demonstrates efficacy in protecting cardiac tissue, attributed to its bromonaphthalenyloxy group enhancing hydrophobic interactions with target proteins . The target compound’s simpler structure may limit such specialized applications.

Agrochemical Intermediates

2-(6-Chloropyridin-3-yl)acetamide serves as an intermediate in pesticide synthesis, where the chloro group enhances reactivity toward nucleophilic substitution . The target compound’s methyl group offers less electrophilic character, making it less suited for such reactions.

Biological Activity

N-Methyl-2-(pyridin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving the reaction of pyridine derivatives with acetic anhydride or acetyl chloride in the presence of a base. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

1. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In a study assessing its activity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, it exhibited moderate cytotoxicity with IC50 values indicating significant potential for further development as an anticancer agent. For instance, related compounds showed IC50 values of 74.2 μM for HepG2 and 27.1 μM for MDA-MB-231, highlighting its promising activity against aggressive cancer types .

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or enzymes that are crucial for cancer cell survival and proliferation. For example, compounds similar to this compound have been shown to inhibit VEGFR2 kinase activity, which is vital in angiogenesis . Additionally, its ability to enhance the cytotoxicity of alkylating agents suggests that it may also modulate DNA repair mechanisms .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the pyridine ring or the acetamide group can significantly influence potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substituents on the pyridine ring | Altered binding affinity to target proteins |

| Variation in acetamide structure | Changes in solubility and bioavailability |

| Methylation at nitrogen positions | Enhanced potency due to improved interactions |

Research indicates that specific substitutions can lead to improved interaction with target sites, enhancing overall efficacy .

Case Studies

Several studies have highlighted the potential of this compound derivatives in various therapeutic contexts:

- Anticancer Activity : A derivative was tested against multiple cancer cell lines, demonstrating significant cytotoxicity and low toxicity towards normal cells, suggesting a favorable therapeutic index .

- Antimicrobial Properties : Related compounds have shown moderate antibacterial activity against Staphylococcus aureus, indicating that modifications to the acetamide structure could broaden its application .

- Inhibition Studies : Inhibition assays revealed that certain derivatives could effectively inhibit enzymes involved in cancer progression, such as APE1, which is linked to DNA repair pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Methyl-2-(pyridin-3-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : Acylation of pyridin-3-ylamine derivatives with acetylating agents (e.g., acetyl chloride or acetic anhydride) under basic conditions (e.g., pyridine or triethylamine) is a standard approach. For example, substitution reactions involving pyridine methanol derivatives (e.g., 2-pyridinemethanol) with chloroacetamide intermediates under alkaline conditions can yield the target compound. Microwave-assisted synthesis (e.g., coupling with halobenzene intermediates) may reduce reaction times and improve regioselectivity .

- Key Variables : Temperature (often 0–85°C), solvent choice (acetonitrile, ethanol), and catalysts (e.g., EDCI for amide coupling). Yield optimization requires monitoring pH and avoiding hydrolysis of the acetamide group .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to verify methyl group integration (δ ~2.8–3.2 ppm for N–CH) and pyridine ring protons (δ ~7.0–8.5 ppm).

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., calculated m/z for CHNO: 150.08).

- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7 v/v) for polar impurities.

- Acid-Base Extraction : Partition between dichloromethane and dilute HCl to remove unreacted amines .

Advanced Research Questions

Q. How does the pyridine ring’s electronic environment influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The meta-position (pyridin-3-yl) directs electrophilic substitution due to electron-withdrawing effects of the nitrogen atom. For Suzuki-Miyaura coupling, coordinate Pd catalysts (e.g., Pd(PPh)) to the pyridine nitrogen, enabling aryl boronic acid coupling at the 2- or 4-positions. Monitor regioselectivity via NMR and DFT calculations .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., IC in enzyme inhibition) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolite Profiling : LC-MS/MS to identify degradation products that may confound activity readings.

- Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to validate binding modes .

Q. How can computational modeling predict the pharmacokinetic properties of this compound analogs?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to calculate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.

- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 5-HT receptors) using AMBER or GROMACS.

- QSAR Models : Corrogate substituent effects (e.g., methyl vs. chloro groups) on bioavailability .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to control stereochemistry.

- Process Analytical Technology (PAT) : In-line FTIR and Raman spectroscopy to monitor enantiomeric excess (ee) during continuous flow synthesis .

Q. Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives vary across studies?

- Methodological Answer :

- Solvent Effects : Deuterated solvents (CDCl vs. DMSO-d) shift proton signals; always report solvent conditions.

- Tautomerism : Pyridine-acetamide tautomers (e.g., keto-enol) may produce split peaks; stabilize with acidic/basic buffers.

- Impurity Artifacts : Trace metal ions (e.g., Fe) from catalysts can broaden signals; chelate with EDTA during purification .

Q. Research Design Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound-based kinase inhibitors?

- Methodological Answer :

- Scaffold Modification : Systematically vary substituents (e.g., halogens, methyl, methoxy) at the pyridine 4-position and acetamide N-methyl group.

- Kinase Panel Screening : Test analogs against a diverse kinase panel (e.g., EGFR, VEGFR2) to map selectivity.

- Crystallographic Validation : Resolve co-crystal structures to link SAR trends with binding pocket interactions .

Properties

IUPAC Name |

N-methyl-2-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-9-8(11)5-7-3-2-4-10-6-7/h2-4,6H,5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAKQFQRQIMIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.